molecular formula C19H20N4O B7642133 N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine

N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine

Cat. No. B7642133
M. Wt: 320.4 g/mol
InChI Key: VFPAJQNUKQIWDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine, also known as Compound A, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of piperidine compounds and has been shown to exhibit potent activity against several disease targets.

Mechanism of Action

The mechanism of action of N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A is not fully understood, but it is believed to act through multiple pathways. It has been reported to inhibit the activity of several enzymes, including histone deacetylases and protein kinases. It has also been shown to modulate the activity of transcription factors, such as NF-κB and STAT3.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve cognitive function. Additionally, it has been shown to modulate the activity of several signaling pathways, including the PI3K/Akt and MAPK pathways.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A is its potent activity against multiple disease targets. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and stability. However, one of the limitations of this compound A is its relatively low solubility, which can make it difficult to formulate for in vivo studies.

Future Directions

There are several future directions for the research on N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A. One of the areas of interest is its potential application in combination therapy for cancer treatment. Additionally, further studies are needed to fully understand its mechanism of action and identify additional disease targets. Furthermore, the development of more soluble analogs of this compound A could improve its in vivo efficacy and facilitate its use in preclinical and clinical studies.
In conclusion, this compound A is a promising small molecule with potential therapeutic applications in various disease areas. Its potent activity against multiple disease targets and good pharmacokinetic properties make it an attractive candidate for further research and development.

Synthesis Methods

N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A can be synthesized through a multi-step process involving the reaction of various reagents. One of the commonly used methods involves the reaction of 2-bromo-1-(3-(1,3-oxazol-2-yl)phenyl)ethanone with 2-(pyridin-2-yl)piperidine in the presence of a base, followed by reduction of the resulting intermediate.

Scientific Research Applications

N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine A has been extensively studied for its potential therapeutic applications in various disease areas, including cancer, inflammation, and neurological disorders. Several studies have reported its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound A has been reported to have neuroprotective effects and improve cognitive function.

properties

IUPAC Name

N-[3-(1,3-oxazol-2-yl)phenyl]-1-pyridin-2-ylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-2-9-20-18(6-1)23-11-7-16(8-12-23)22-17-5-3-4-15(14-17)19-21-10-13-24-19/h1-6,9-10,13-14,16,22H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFPAJQNUKQIWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=CC(=C2)C3=NC=CO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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